molecular formula C23H22N4O2 B2597167 3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923150-16-7

3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2597167
CAS RN: 923150-16-7
M. Wt: 386.455
InChI Key: VBFMQCPJSDWJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition

3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide demonstrates significant potential in kinase inhibition, a crucial area in therapeutic development. This compound, part of the pyrazolo[3,4-b]pyridine class, is versatile due to its ability to interact with kinases via multiple binding modes. The scaffold, particularly adept at binding to the hinge region of kinases, has found extensive use in patents and literature. Its capacity to form hydrogen bond donor–acceptor pairs, common in kinase inhibitors, makes it a key scaffold in designing inhibitors. The compound's variations have shown efficacy in targeting a broad range of kinases, highlighting its potential in developing novel therapeutics (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules

The chemical structure under review is part of a broader class of heterocyclic N-oxide molecules. These compounds, including derivatives from pyridine and indazole, are recognized for their versatility as synthetic intermediates and their biological significance. They play vital roles in forming metal complexes, designing catalysts, and various medicinal applications, showcasing antitumor, antibacterial, and anti-inflammatory activities. These compounds have been instrumental in advancing organic synthesis, catalysis, and drug development, underscoring their importance in scientific research (Li et al., 2019).

Central Nervous System (CNS) Drug Development

This compound is related to the class of heterocyclic compounds containing functional chemical groups that may serve as precursors for novel CNS-acting drugs. These compounds include various chemical groups like pyridine, azole, and imidazole, known for their effects on the CNS, ranging from depression to euphoria. The research into these chemical groups aims to find leads for compounds with CNS activity, addressing the growing concern of CNS disorders and the adverse effects associated with current CNS drugs (Saganuwan, 2017).

Mechanism of Action

properties

IUPAC Name

N-(3-methylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-12-26-14-19(22(28)24-17-9-7-8-16(2)13-17)21-20(15-26)23(29)27(25-21)18-10-5-4-6-11-18/h4-11,13-15H,3,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFMQCPJSDWJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.